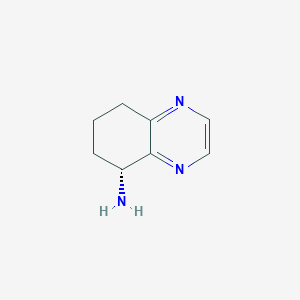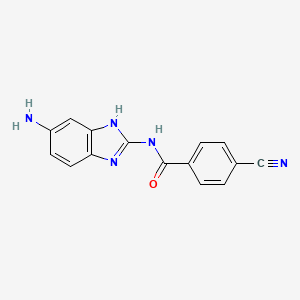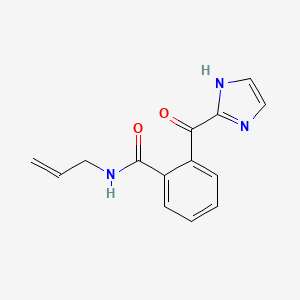![molecular formula C14H10IN3O2S B12950606 N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12950606.png)
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide is a heterocyclic compound that belongs to the thiazolo[4,5-c]pyridine family. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The presence of iodine and methoxy groups in the structure enhances its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 4-methoxypyridine-2-carboxylic acid with thioamide in the presence of iodine and a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(7-oxo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide.
Reduction: Formation of N-(7-hydro-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a histamine H3 receptor antagonist.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, as a histamine H3 receptor antagonist, it blocks the receptor’s action, leading to increased release of neurotransmitters. The presence of the iodine atom enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxythiazolo[4,5-c]pyridin-2-yl)benzamide: Lacks the iodine atom, resulting in lower reactivity and biological activity.
N-(7-Iodo-4-methylthiazolo[4,5-c]pyridin-2-yl)benzamide: Contains a methyl group instead of a methoxy group, affecting its solubility and pharmacokinetics.
Uniqueness
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide is unique due to the presence of both iodine and methoxy groups, which enhance its reactivity, binding affinity, and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C14H10IN3O2S |
|---|---|
Poids moléculaire |
411.22 g/mol |
Nom IUPAC |
N-(7-iodo-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H10IN3O2S/c1-20-13-10-11(9(15)7-16-13)21-14(17-10)18-12(19)8-5-3-2-4-6-8/h2-7H,1H3,(H,17,18,19) |
Clé InChI |
ZDUJSSOLWHUQHA-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C2=C1N=C(S2)NC(=O)C3=CC=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate](/img/structure/B12950539.png)
![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12950548.png)







![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)

